

Application Note: High-Throughput Pharmacokinetic Analysis of Lasilacton Using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lasilacton*

Cat. No.: *B056975*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasilacton is a combination diuretic medication containing furosemide and spironolactone.^[1] Furosemide, a loop diuretic, acts by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle, leading to increased excretion of sodium, chloride, and water.^[2] Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of aldosterone, promoting sodium and water excretion while retaining potassium.^[3] The combination of these two active pharmaceutical ingredients (APIs) provides a synergistic diuretic effect, making it effective in managing conditions such as resistant edema associated with congestive cardiac failure and hepatic cirrhosis.^{[4][5]}

Understanding the pharmacokinetic profile of **Lasilacton** is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.^[6] This application note provides a detailed protocol for the simultaneous determination of furosemide, spironolactone, and its major active metabolite, canrenone, in human plasma using LC-MS/MS.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for furosemide and spironolactone's active metabolite, canrenone, following oral administration of a combination formulation. It is important to note that pharmacokinetic parameters can exhibit significant inter-individual variability.

Analyte	Parameter	Value	Unit	Citation
Furosemide	Cmax	1315.34 - 1473.59	ng/mL	
Tmax	0.78 - 1.09	h		
AUC (0-t)	Varies	ng·h/mL		
Half-life (t _{1/2})	2.97 - 3.10	h		
Canrenone (from Spironolactone)	Cmax	Not explicitly stated in a single source	ng/mL	
	Tmax	~4.3	h	[2]
AUC (0-t)	Bioequivalence achieved between formulations	ng·h/mL		
Half-life (t _{1/2})	~16.5	h		[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of furosemide, spironolactone, and canrenone from human plasma.[6]

Materials:

- Human plasma samples
- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution (e.g., indapamide for furosemide and nitrazepam for spironolactone/canrenone, dissolved in methanol)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Protocol:

- Pipette 100 μ L of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the internal standard solution to the plasma sample and vortex briefly.
- Add 300 μ L of ice-cold acetonitrile to the plasma sample.
- Vortex vigorously for 1 minute to precipitate the plasma proteins.
- Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase and vortex.
- The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

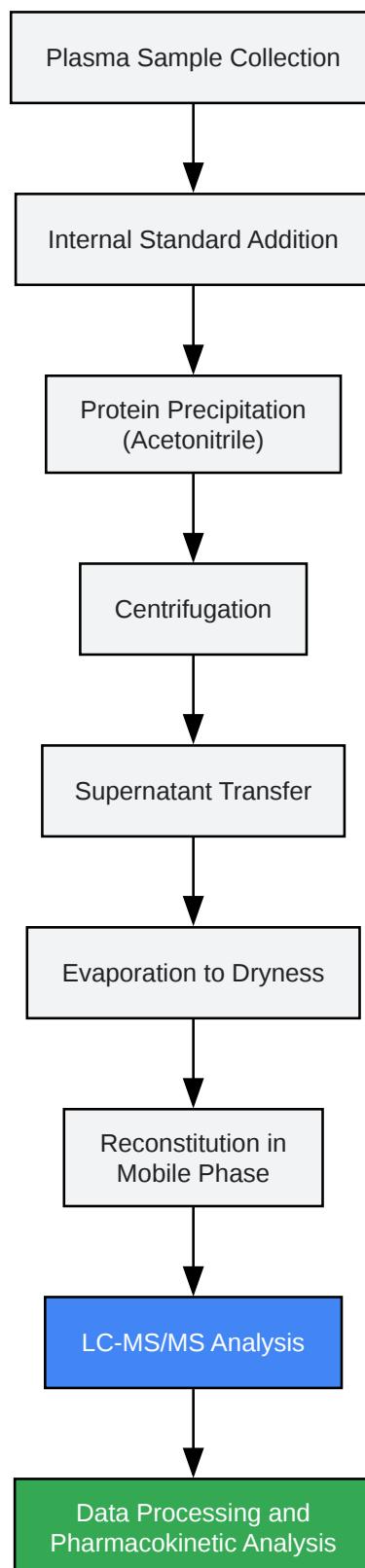
This protocol provides a general LC-MS/MS method for the simultaneous quantification of the target analytes. Instrument parameters may require optimization based on the specific LC-

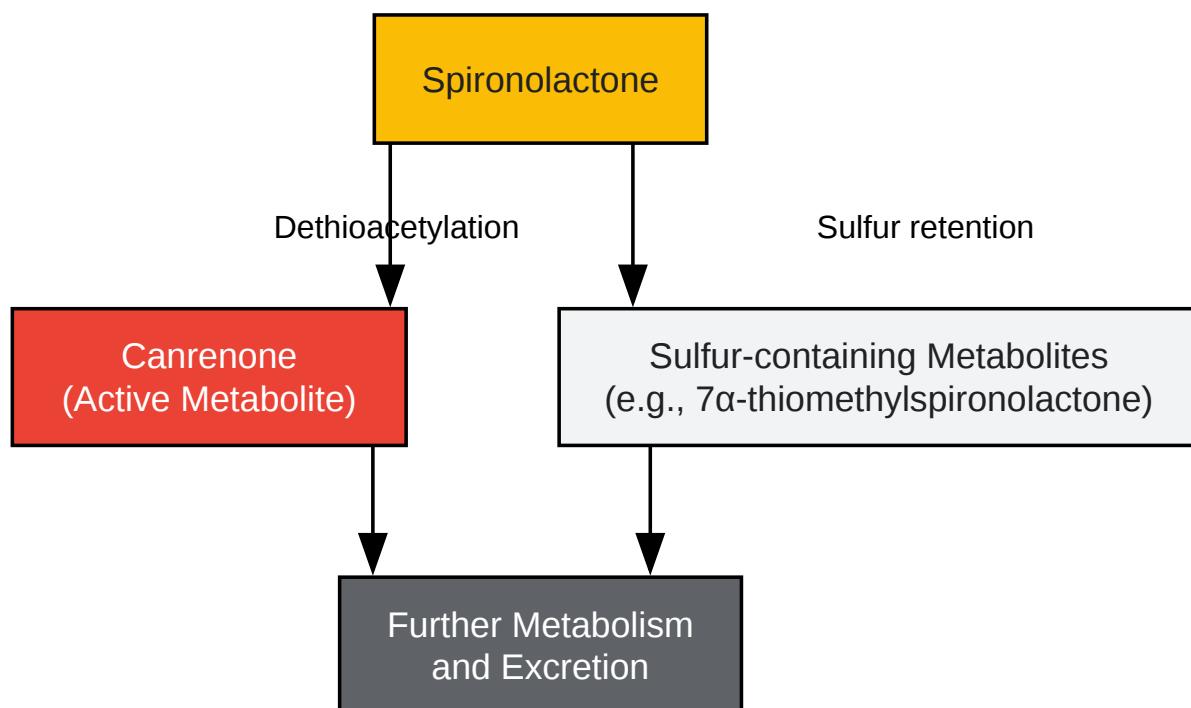
MS/MS system used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:[6]


- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Methanol
- Gradient: Isocratic elution with 70% Mobile Phase B
- Flow Rate: 0.8 mL/min
- Column Temperature: 35°C
- Injection Volume: 10 μ L


Mass Spectrometry Conditions:[6]

- Ionization Mode: Electrospray Ionization (ESI), with negative mode for furosemide and positive mode for spironolactone and canrenone.
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions (Precursor Ion \rightarrow Product Ion):
 - Furosemide: m/z 329.0 \rightarrow 284.9
 - Spironolactone: m/z 417.2 \rightarrow 341.1
 - Canrenone: m/z 341.2 \rightarrow 107.1

- Indapamide (IS for Furosemide): m/z 364.0 → 189.0
- Nitrazepam (IS for Spironolactone/Canrenone): m/z 282.1 → 236.1
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Influence of probenecid and spironolactone on furosemide kinetics and dynamics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rwandafda.gov.rw [rwandafda.gov.rw]
- 3. omicsonline.org [omicsonline.org]
- 4. Bioavailability and pharmacokinetics of clavulanic acid in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalence between two furosemide-spironolactone formulations: a pharmacokinetic and pharmacodynamic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cirrhosiscare.ca [cirrhosiscare.ca]

- To cite this document: BenchChem. [Application Note: High-Throughput Pharmacokinetic Analysis of Lasilacton Using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056975#using-mass-spectrometry-to-determine-lasilacton-pharmacokinetics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com